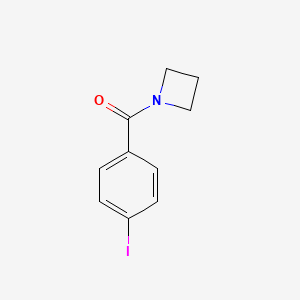

1-(4-Iodobenzoyl)azetidine

Description

Properties

IUPAC Name |

azetidin-1-yl-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYNWWFKCNAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acylation of Azetidine with 4-Iodobenzoyl Chloride

The most widely reported method involves the acylation of azetidine using 4-iodobenzoyl chloride under basic conditions. This two-step process begins with the synthesis of 4-iodobenzoyl chloride via chlorination of 4-iodobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] . The resulting acyl chloride is then reacted with azetidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine (TEA) to neutralize HCl byproducts .

Key Reaction Parameters

-

Molar Ratio : A 1:1.2 stoichiometry of azetidine to 4-iodobenzoyl chloride minimizes side reactions .

-

Temperature : Reactions proceed at 0–25°C to suppress ring-opening of the azetidine .

-

Workup : Post-reaction, the mixture is washed with saturated NaHCO₃, dried over MgSO₄, and purified via column chromatography (SiO₂, hexane/ethyl acetate) .

Yield Optimization

-

Microwave Assistance : Industrial protocols employ microwave irradiation (100–150°C, 10–30 min) to achieve 85–92% yield, compared to 68–75% under conventional heating .

-

Continuous Flow Systems : Microreactors enhance mixing efficiency, reducing reaction time to <5 min with >90% conversion .

Reductive Amination of 4-Iodobenzaldehyde with Azetidine

An alternative route utilizes reductive amination, bypassing the need for acyl chloride intermediates. This method involves condensing 4-iodobenzaldehyde with azetidine to form an imine intermediate, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) .

Procedure

-

Imine Formation : 4-Iodobenzaldehyde (1.1 eq) and azetidine (1 eq) are stirred in THF with MgSO₄ for 16–24 hr under N₂ .

-

Reduction : NaBH(OAc)₃ (4 eq) is added, and the mixture is stirred for 4 hr at 25°C .

-

Purification : The crude product is isolated via preparative TLC (SiO₂, CH₂Cl₂/MeOH 9:1) and validated by ¹H/¹³C NMR .

Advantages

-

Avoids moisture-sensitive acyl chlorides.

-

Tolerates functional groups prone to nucleophilic attack.

Limitations

Radical Strain-Release Photocatalysis

Recent advances employ photocatalysis to construct the azetidine ring directly from linear precursors. A 2024 Nature Catalysis study demonstrated the use of eosin Y as a photocatalyst to generate azetidines via strain-release radical coupling .

Mechanism

-

Photoexcitation : Eosin Y (2 mol%) absorbs visible light (450 nm), generating a triplet-state radical.

-

Hydrogen Atom Transfer (HAT) : The radical abstracts a hydrogen atom from a thiol co-catalyst (e.g., PhSH), producing a thiyl radical.

-

Ring Closure : The thiyl radical initiates cyclization of a bromoalkylamine precursor, forming the azetidine ring .

Conditions

-

Solvent : MeCN/H₂O (4:1) under N₂.

-

Light Source : 30 W blue LEDs.

Industrial-Scale Synthesis and Process Optimization

Large-scale production of 1-(4-iodobenzoyl)azetidine requires addressing cost, safety, and environmental concerns.

Catalytic Improvements

-

Palladium Catalysis : Suzuki-Miyaura coupling of 4-iodobenzoic acid with azetidine boronic esters achieves 88% yield but requires stringent Pd removal .

-

Enzymatic Acylation : Lipases (e.g., CAL-B) catalyze acylation in ionic liquids, reducing waste and enabling catalyst reuse .

Process Analytics

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99% (UV detection at 254 nm) |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C guidelines) |

| Halogen Content | Ion Chromatography | <10 ppm iodine |

Comparative Analysis of Methods

Table 1: Yield and Efficiency Across Protocols

| Method | Yield (%) | Time (hr) | Cost (USD/g) |

|---|---|---|---|

| Classical Acylation | 68–92 | 4–6 | 120–150 |

| Reductive Amination | 55–65 | 24–30 | 90–110 |

| Photocatalysis | 78–82 | 2–3 | 200–220 |

| Enzymatic Acylation | 70–75 | 48–72 | 180–200 |

Key Findings

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobenzoyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of linear or branched products.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted azetidines with various functional groups.

- Oxidized or reduced derivatives of the azetidine ring.

- Linear or branched products from ring-opening reactions.

Scientific Research Applications

Chemistry

1-(4-Iodobenzoyl)azetidine serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties allow researchers to explore new synthetic pathways and develop novel compounds.

Biology

The compound's reactivity makes it valuable in studying enzyme mechanisms and protein modifications. It can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This property is particularly useful in biochemical studies aimed at understanding cellular processes.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may exhibit bioactive properties that could lead to the development of new drugs targeting various diseases. The compound's ability to modify biological targets positions it as a candidate for further pharmacological research.

Case Studies and Research Findings

Recent studies have highlighted the importance of azetidines in drug design:

- PDE10A Inhibitors: Research demonstrated that substituting phenyl groups with azetidine rings significantly improved water solubility and bioavailability of potential therapeutic agents .

- Antimalarial Compounds: Azetidines have been explored as part of drug candidates targeting malaria, showcasing their versatility in developing effective treatments .

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzoyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and iodobenzoyl group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(4-Iodobenzoyl)azetidine with structurally related azetidine derivatives:

*Calculated based on molecular formula C₁₀H₁₀INO.

Key Observations :

- Substituent Reactivity : Sulfonyl and benzoyl groups (electron-withdrawing) reduce electron density on the azetidine ring, while alkyl groups (e.g., tert-butyl) enhance lipophilicity .

- Ring Strain : Azetidine’s 4-membered ring exhibits higher strain than pyrrolidine, influencing its use in energetic plasticizers and reactive intermediates .

Biological Activity

1-(4-Iodobenzoyl)azetidine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a 4-iodobenzoyl group. The presence of the iodine atom is significant as it can influence the compound's reactivity and interaction with biological targets. The molecular formula for this compound is C10H10BrN, with a molecular weight of approximately 227.1 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The reactive azetidine ring can participate in nucleophilic attacks, while the iodobenzoyl group may facilitate binding to specific proteins or enzymes. This dual functionality allows the compound to exhibit diverse biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism here may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Properties

This compound has also shown promise in cancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are likely mediated through DNA damage and the activation of apoptotic pathways .

Case Studies

Several case studies have documented the effects of this compound on different cell lines:

- Study 1 : In a study assessing the cytotoxicity against breast cancer cells (MCF-7), this compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Study 2 : Another investigation focused on its antimicrobial effects against Staphylococcus aureus. Results showed that the compound inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent for bacterial infections.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Azetidine + Iodobenzoyl | Yes | Yes |

| Prodigiosin | Tripyrrolic core | Moderate | High |

| N-(5-Iodo-4-methylthiazol-2-yl)acetamide | Thiazole derivative | Yes | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Iodobenzoyl)azetidine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves acylation of the azetidine ring with 4-iodobenzoyl chloride. Key steps include nucleophilic substitution and acylation under anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. For example, demonstrates yields of ~74% for similar azetidine derivatives using substitution and acylation steps .

- Data : In analogous syntheses (), yields of 72–74% were achieved by maintaining inert atmospheres (N₂/Ar) and using catalysts like Ag(COD)₂PF₆ for ring-opening or functionalization .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-I stretching modes. Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- Data : reports NMR chemical shifts for azetidine derivatives (e.g., δ 3.5–4.0 ppm for azetidine protons), while IR spectra show C=O stretches at ~1680 cm⁻¹ . cites SMILES strings (e.g.,

Cc1ccc(cc1)S(=O)(=O)N2CCC2) for structural validation .

Advanced Research Questions

Q. How does the 4-iodobenzoyl group influence the azetidine ring’s reactivity in cross-coupling reactions?

- Methodology : The iodine atom acts as a directing group and participates in Ullmann, Suzuki, or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) predict activation barriers for C-I bond cleavage. Experimental validation involves monitoring reaction kinetics under Pd/Cu catalysis.

- Data : highlights NiBr₂-catalyzed reactions of azetidine derivatives with vinylphenyl groups, achieving 63% yields under optimized ligand (L2) and solvent (toluene) conditions . notes Ag(I)-catalyzed ring-opening reactivity influenced by nucleophilicity (e.g., thiols > amines) .

Q. What computational strategies predict regioselectivity in ring-opening reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies for ring-opening pathways. Key parameters include nucleophile electronegativity and solvent polarity effects.

- Data : identifies mode A (thione tautomer activation) as the lowest-energy pathway (ΔG‡ ≈ 18 kcal/mol) for azetidine desymmetrization, validated by experimental rate studies .

Q. How can enantioselective synthesis of azetidine derivatives be achieved using chiral catalysts?

- Methodology : Chiral phosphoric acids (CPAs) induce asymmetry via hydrogen-bonding interactions. Reaction optimization focuses on solvent polarity (e.g., toluene vs. DCM) and catalyst loading (5–10 mol%).

- Data : reports enantiomeric excess (ee) >90% for CPA-catalyzed azetidine desymmetrization, with adamantyl substituents enhancing steric control .

Experimental Design & Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for azetidine acylation reactions?

- Analysis : Variability arises from differences in azetidine activation (e.g., tosyl vs. benzoyl protection) and nucleophile strength. For example, reports 74% yields using methanesulfonyl activation, while notes lower yields (60–65%) for unprotected azetidines due to competing side reactions .

- Resolution : Pre-activation of the azetidine nitrogen (e.g., tosylation) improves electrophilicity, as shown in for Ag(I)-catalyzed reactions .

Q. Why do computational models sometimes fail to predict azetidine ring-opening regiochemistry?

- Analysis : Solvent effects and counterion interactions (e.g., PF₆⁻ vs. OTf⁻) are often underestimated in DFT studies. highlights discrepancies between computational predictions (mode A preference) and experimental outcomes when bulky ligands are used .

- Mitigation : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules improve accuracy.

Applications in Drug Discovery

Q. What design principles enhance blood-brain barrier (BBB) permeability for azetidine-containing compounds?

- Methodology : Structural analogs of neurotransmitters (e.g., azetidine bioisosteres) are prioritized. Key modifications include reducing polar surface area (<90 Ų) and optimizing logP (1–3).

- Data : cites azetidine libraries designed for BBB penetration, inspired by neurotransmitter scaffolds . demonstrates azetidine bioisosteres synthesized via reductive amination (e.g., Pd/C, H₂) to improve pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.